N-Vinylacetamide
Overview
Description
N-Vinylacetamide (NVA) is a non-ionic monomer . It was introduced and compounded in the U.S. in 1967 . Copolymers made of NVA and other monomers can exhibit practical characteristics in addition to those common with the existing hydrophilic polymers .
Synthesis Analysis
NVA is synthesized through the radical copolymerization of different vinylamides . The reactivity ratios for each copolymerization system were determined . A series of statistical copolymers with predictable composition and low deviation over the chain distribution could then be synthesized .
Molecular Structure Analysis
The molecular formula of NVA is C4H7NO . Its average mass is 85.104 Da and its monoisotopic mass is 85.052765 Da .
Chemical Reactions Analysis
NVA is soluble in water, various organic solvents, and liquid vinyl monomers . It is polymerizable by various radical polymerization processes, depending on the objective . Since NVA itself is a solvent, it can act as a dissolution agent for poorly soluble substances .
Physical And Chemical Properties Analysis
NVA has a density of 0.9±0.1 g/cm³ . Its boiling point is 207.7±13.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.4±3.0 kJ/mol . The flash point is 103.6±4.8 °C .
Scientific Research Applications
Graft Polymerization
N-vinylacetamide (NVA) has been utilized in graft polymerization processes. For instance, it has been graft-polymerized and graft-copolymerized with acrylamide onto plasma-activated surfaces. This process enables the dense introduction of primary amine groups on the surface by hydrolyzing the grafted poly(vinylacetamide-co-acrylamide), as shown in a study by Iwata (1994) (Iwata, 1994).
Copolymerization for Various Applications
NVA has been employed in the radical copolymerization of different vinylamides and vinyl imidazoles. This process allows for the creation of polymers with primary and secondary amines, as well as imidazole groups, which are beneficial for applications like coatings, water purification, and gas membrane separation. Dréan et al. (2016) have explored this area extensively (Dréan et al., 2016).
Drug Release Substrates
NVA has been applied in the formation of interpenetrating polymer networks with acrylic acid, creating novel substrates for transdermal therapeutic systems. This combination sustains the amphiphilic character and allows for the containment of poorly water-soluble drugs, as researched by Ajiro et al. (2009) (Ajiro et al., 2009).
Synthesis of N-Substituted-N-vinylacetamides
N-substituted-N-vinylacetamides have been synthesized to investigate polymerizabilities and stereochemistries in polymer main chains by introducing bulky substituents. This approach has implications for regulated polymer structures, as demonstrated by Ajiro and Akashi (2009) (Ajiro & Akashi, 2009).
Hydrogel Development
NVA has been integral in the development of poly(N-vinylacetamide) (polyNVA) hydrogels. These hydrogels display high swelling properties in various pH ranges and even in high NaCl solutions, making them suitable for applications in nonionic hydrogels and amphiphilic properties. Akashi et al. (1993) have contributed to this research (Akashi et al., 1993).
Biomedical Applications
Poly(N-vinylacetamide) hydrogels have been synthesized for biomedical applications. Their properties, such as water contact angles and protein uptake, have been analyzed for cell adhesion and proliferation, providing insights into biocompatibility. This has been studied by Ajiro, Watanabe, and Akashi (2008) (Ajiro, Watanabe & Akashi, 2008).
Safety And Hazards
properties
IUPAC Name |
N-ethenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3-5-4(2)6/h3H,1H2,2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAKESSLMFZVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28408-65-3 | |
Record name | Poly(N-vinylacetamide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28408-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0063735 | |
Record name | N-Vinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Vinylacetamide | |
CAS RN |
5202-78-8 | |
Record name | N-Vinylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5202-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Vinylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Vinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-vinylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-VINYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227WR07D3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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